

N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Biological Functions

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Compound of Interest

Compound Name: **N-Hexanoyl-L-erythro-sphingosine**

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For Researchers, Scientists, and Drug Development Professionals

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. Its ability to readily cross cell membranes has made it an invaluable tool for elucidating the diverse biological roles of ceramides in cellular processes. This technical guide provides an in-depth overview of the core biological functions of C6-ceramide, with a focus on its mechanisms of action in inducing apoptosis, cell cycle arrest, and autophagy, particularly in the context of cancer research and drug development.

Core Biological Functions

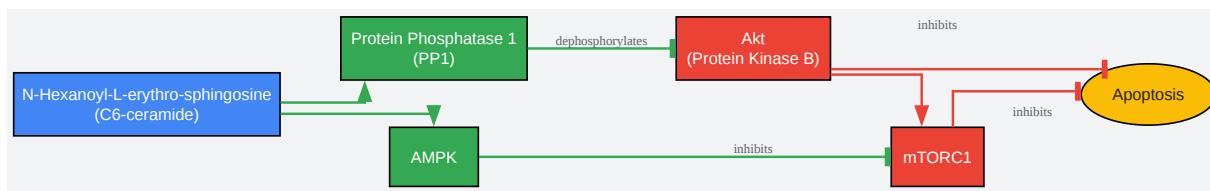
C6-ceramide serves as a pro-apoptotic and anti-proliferative agent in a multitude of cell types, primarily through its ability to modulate key signaling pathways that govern cell fate. Its primary functions include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and initiation of the cellular self-degradation process of autophagy.

Induction of Apoptosis

C6-ceramide is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by a cascade of molecular events, including the activation of caspases, mitochondrial dysfunction, and DNA fragmentation.

Signaling Pathways in C6-Ceramide-Induced Apoptosis

C6-ceramide triggers apoptosis through multiple signaling pathways, most notably by activating protein phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. This disruption of the Akt-mTOR signaling axis is a central mechanism of C6-ceramide's pro-apoptotic action.^{[1][2][3]} Additionally, C6-ceramide can activate the AMP-activated protein kinase (AMPK) pathway, which further contributes to the inhibition of mTORC1 and sensitization of cancer cells to chemotherapeutic agents.^{[4][5][6]}



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C6-Ceramide Induced Apoptotic Signaling Pathways.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of C6-ceramide are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of **N-Hexanoyl-L-erythro-sphingosine** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Exposure Time (h)	Reference
HepG2	Hepatocellular Carcinoma	31	46	[7]
MCF7	Breast Cancer	16	46	[7]
MyLa	Cutaneous T-cell Lymphoma	~25	24	[1]
HuT78	Cutaneous T-cell Lymphoma	~25	24	[1]

Table 2: Dose-Dependent Effect of **N-Hexanoyl-L-erythro-sphingosine** on Cell Viability

Cell Line	Concentration (µM)	Time (h)	% Reduction in Cell Viability	Reference
MyLa	25	6	26.7	[1]
16	35.5	[1]		
24	57.0	[1]		
100	6	51.1	[1]	
16	82.1	[1]		
24	87.0	[1]		
HuT78	25	6	21.4	[1]
16	46.7	[1]		
24	63.9	[1]		
100	6	52.4	[1]	
16	77.1	[1]		
24	79.8	[1]		
KCs	20	2	10	[8]
30	2	49	[8]	

Table 3: Effect of **N-Hexanoyl-L-erythro-sphingosine** on Apoptosis

Cell Line	Concentration (µM)	Time (h)	% Apoptotic Cells	Reference
FRTL-5	50	48	~25%	[9]

Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can arrest the cell cycle, preventing cancer cell proliferation. This effect is often observed at the G0/G1 phase of the cell cycle.

Autophagy

C6-ceramide is also a known modulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, excessive autophagy can lead to cell death. C6-ceramide has been shown to induce autophagic cell death in certain cancer cells, a process that can be dependent on the activation of the AMPK/Ulk1 pathway.[\[6\]](#)



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C6-Ceramide Induced Autophagic Cell Death Pathway.

Mitochondrial Effects

Mitochondria are central to C6-ceramide's mechanism of action. C6-ceramide can directly target mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[\[10\]](#) [\[11\]](#)[\[12\]](#) This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of **N-Hexanoyl-L-erythro-sphingosine**.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Materials:
 - Cells of interest

- 96-well culture plates
- **N-Hexanoyl-L-erythro-sphingosine** (C6-ceramide) stock solution (in DMSO)
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Treat cells with various concentrations of C6-ceramide (e.g., 1 to 100 μ M) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
 - Following treatment, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Carefully remove the medium and add 100-200 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:

- Cells of interest
- 6-well culture plates
- **N-Hexanoyl-L-erythro-sphingosine** (C6-ceramide) stock solution (in DMSO)
- Complete culture medium
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

- Procedure:
 - Seed cells in 6-well plates and treat with C6-ceramide as described for the MTT assay.
 - Harvest the cells by trypsinization and wash with ice-cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Incubate the cells for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

- Materials:
 - Cells of interest

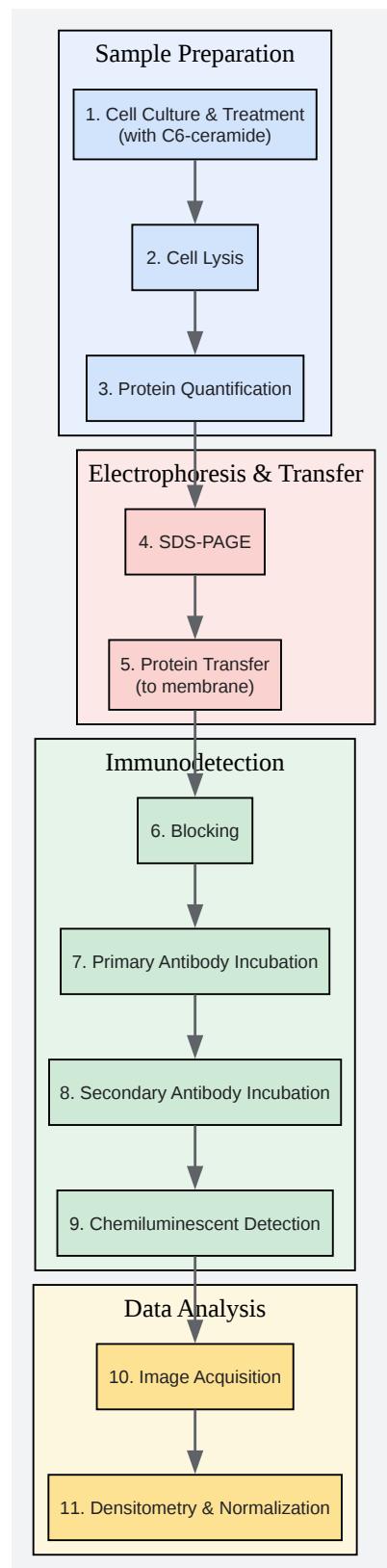
- C6-ceramide treated cell lysates
- Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
- Microplate reader
- Procedure:
 - Prepare cell lysates from control and C6-ceramide-treated cells.
 - Determine the protein concentration of each lysate.
 - In a 96-well plate, add an equal amount of protein from each lysate.
 - Add the caspase-3 substrate to each well.
 - Incubate the plate at 37°C for 1-2 hours.
 - Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
 - Calculate the fold-increase in caspase-3 activity relative to the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess changes in protein expression or phosphorylation status.

- Materials:
 - C6-ceramide treated cell lysates
 - SDS-PAGE gels
 - Transfer apparatus and membranes (PVDF or nitrocellulose)
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Separate proteins from cell lysates by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Add the chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β -actin).[\[13\]](#)



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Experimental Workflow for Western Blot Analysis.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the dynamic process of autophagy by assessing the degradation of LC3-II.

- Materials:
 - Cells of interest
 - C6-ceramide
 - Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
 - Western blot materials (as described above) with an antibody specific for LC3.
- Procedure:
 - Treat cells with C6-ceramide in the presence or absence of an autophagy inhibitor for a specific time period.
 - Prepare cell lysates and perform Western blot analysis for LC3.
 - The accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates the autophagic flux. An increase in LC3-II upon C6-ceramide treatment, which is further enhanced by the inhibitor, signifies an induction of autophagy.

Conclusion

N-Hexanoyl-L-erythro-sphingosine is a powerful research tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis, cell cycle arrest, and autophagy in a controlled manner makes it particularly relevant for cancer research and the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the multifaceted biological functions of this important bioactive lipid.

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